S,S-Dipropyl methylphosphonodithioate
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Overview
Description
S,S-Dipropyl methylphosphonodithioate: is an organophosphorus compound with the molecular formula C7H17OPS2 It is known for its unique chemical structure, which includes a phosphorus atom bonded to two sulfur atoms and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S,S-Dipropyl methylphosphonodithioate typically involves the reaction of methyl phosphorodichloridate with propyl mercaptan in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: S,S-Dipropyl methylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and phosphines.
Substitution: Nucleophilic substitution reactions are common, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphines.
Substitution: Various substituted phosphonodithioates.
Scientific Research Applications
S,S-Dipropyl methylphosphonodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of pesticides and as an additive in lubricants and polymers.
Mechanism of Action
The mechanism of action of S,S-Dipropyl methylphosphonodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through oxidation or reduction reactions. The pathways involved include nucleophilic attack and subsequent cleavage of phosphorus-sulfur bonds .
Comparison with Similar Compounds
- O,O-Diethyl S-methyl phosphorodithioate
- O,O-Diethyl S-ethyl phosphorodithioate
- O,O-Diethyl S-propyl phosphorodithioate
Comparison: S,S-Dipropyl methylphosphonodithioate is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to similar compounds, it exhibits different oxidation and reduction behaviors, making it suitable for specific industrial and research applications .
Properties
CAS No. |
996-04-3 |
---|---|
Molecular Formula |
C7H17OPS2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
1-[methyl(propylsulfanyl)phosphoryl]sulfanylpropane |
InChI |
InChI=1S/C7H17OPS2/c1-4-6-10-9(3,8)11-7-5-2/h4-7H2,1-3H3 |
InChI Key |
OSYTXYVCVORGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=O)(C)SCCC |
Origin of Product |
United States |
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